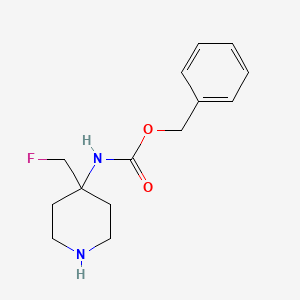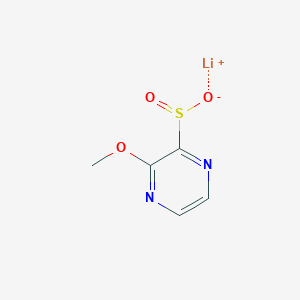
Lithium 3-methoxypyrazine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-methoxypyrazine-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a pyrazine ring substituted with a methoxy group and a sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-methoxypyrazine-2-sulfinate typically involves the reaction of 3-methoxypyrazine with a sulfinate source. One common method is the reaction of 3-methoxypyrazine with lithium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as solvent choice, reaction time, and temperature. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3-methoxypyrazine-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium 3-methoxypyrazine-2-sulfinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It may be used in studies related to sulfur metabolism and its role in biological systems.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of lithium 3-methoxypyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the pyrazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-methoxypyrazine-2-sulfinate
- Potassium 3-methoxypyrazine-2-sulfinate
- 3-methoxypyrazine-2-sulfonate
Uniqueness
Lithium 3-methoxypyrazine-2-sulfinate is unique due to the presence of the lithium ion, which can impart different reactivity and properties compared to its sodium and potassium counterparts. The lithium ion can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other metal ions may not be as effective .
Propiedades
Fórmula molecular |
C5H5LiN2O3S |
|---|---|
Peso molecular |
180.1 g/mol |
Nombre IUPAC |
lithium;3-methoxypyrazine-2-sulfinate |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-4-5(11(8)9)7-3-2-6-4;/h2-3H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
QAJHFZNSKSTJCZ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].COC1=NC=CN=C1S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






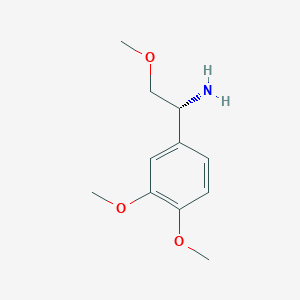
![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)

![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
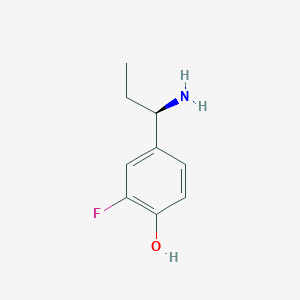
![7-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12958927.png)
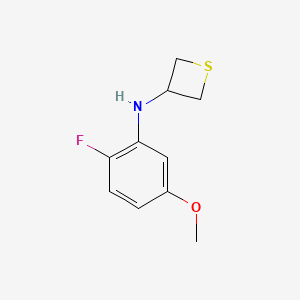
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
